Rink Amide MBHA resin

Description

Historical Trajectory and Genesis of Amide-Forming Linkers in Solid-Phase Synthesis

The concept of solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield in 1963, revolutionized the way peptides were created. peptide.comcore.ac.uk This method anchored the C-terminal amino acid to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplify purification by simple filtration and washing. peptide.comcsic.es

Initially, SPPS focused on producing peptides with a C-terminal carboxylic acid. However, the need to synthesize peptide amides, which are prevalent in nature, spurred the development of new resins. A critical breakthrough came in 1970 when Pietta and Marshall introduced benzhydrylamine (BHA) resin. peptide.comcore.ac.uk This was the first linker designed specifically to yield a peptide amide upon cleavage. The BHA linker and its subsequent modification, the more stable p-methylbenzhydrylamine (MBHA) resin, were pivotal for the Boc (tert-butoxycarbonyl) strategy of SPPS. core.ac.uk However, cleavage from these resins required harsh acidic conditions, typically using hazardous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

The landscape changed with the rise of the alternative Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy in the late 1970s. peptide.comnih.gov The Fmoc group is labile to mild base (like piperidine), while side-chain protecting groups (like tBu) are acid-labile. appliedpolytech.com This strategy demanded a linker that could be cleaved under milder acidic conditions than those required for BHA or MBHA resins, to avoid premature removal of the side-chain protectors. This need was met in 1987 when Hartmut Rink introduced a trifluoroacetic acid (TFA)-labile linker, now known as the Rink amide linker. peptide.com This development made the synthesis of peptide amides via the milder and more popular Fmoc protocol a practical reality. peptide.compeptide.com

Evolution of Rink Amide Resin from Predecessor Solid Supports

The Rink amide linker was a significant evolution from its predecessors, primarily the MBHA resin used in Boc chemistry. The key innovation was its enhanced acid lability, which made it compatible with the Fmoc/tBu strategy. peptide.com While MBHA resin requires harsh acids like HF for cleavage, the Rink amide linker allows for the release of the synthesized peptide amide using trifluoroacetic acid (TFA). appliedpolytech.compeptide.com This compatibility is crucial because TFA is strong enough to cleave the peptide from the linker and simultaneously remove most common acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf), but it is compatible with the base-labile Fmoc group used for Nα-protection during synthesis. appliedpolytech.combiotage.com

The specific resin, Rink Amide MBHA , represents a further refinement. It is constructed by attaching the modified Rink amide linker to an MBHA resin support. seplite.com A distinguishing feature of Rink Amide MBHA resin is the presence of an electron-withdrawing acetamido spacer that connects the benzhydrylamine linkage to the solid support. appliedpolytech.comglpbio.com This spacer makes the this compound less acid-sensitive than the standard Rink Amide resin. glpbio.com Consequently, cleavage from this compound typically requires a higher concentration of TFA (e.g., 95%) to achieve high yields and purity, whereas other Rink-type resins may be cleaved with milder TFA concentrations. appliedpolytech.comseplite.com This reduced acid lability can be advantageous, providing greater stability of the linker-peptide bond throughout the multiple steps of a long synthesis.

| Resin Type | Primary Protecting Group Strategy | Typical Cleavage Conditions | Key Characteristics |

| MBHA Resin | Boc | HF, TFMSA peptide.com | Predecessor for amide synthesis; requires very strong, hazardous acids for cleavage. peptide.com |

| Rink Amide Resin | Fmoc | 10-50% TFA in DCM peptide.comiris-biotech.de | Highly acid-labile linker compatible with Fmoc chemistry; enables mild cleavage. peptide.com |

| This compound | Fmoc | 95% TFA seplite.comglpbio.com | Less acid-labile than standard Rink Amide resin due to an acetamido spacer, enhancing stability. appliedpolytech.comglpbio.com |

| Sieber Amide Resin | Fmoc | 1% TFA in DCM peptide.comiris-biotech.de | Even more acid-labile than Rink Amide; allows for cleavage while keeping acid-sensitive side-chain groups intact. iris-biotech.de Less sterically hindered. biotage.comiris-biotech.de |

Fundamental Principles of Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

The synthesis of a peptide amide on this compound follows the Fmoc/tBu solid-phase methodology. The process is a cyclical series of chemical reactions performed in a single vessel. csic.esresearchgate.net

The fundamental steps are as follows:

Resin Swelling and Preparation : The dry resin beads are first swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow reagents to penetrate the polymer matrix. csic.esresearchgate.net

Initial Fmoc Deprotection : The this compound is supplied with the linker's amine protected by an Fmoc group for stability. peptide.com This group must be removed by treating the resin with a solution of a mild base, commonly 20% piperidine (B6355638) in DMF, to expose the free amine group on the linker. peptide.com

First Amino Acid Coupling : The C-terminal amino acid of the desired peptide, itself protected at its N-terminus with an Fmoc group, is activated and coupled to the newly freed amine on the resin. glycopep.com This forms a stable amide bond. Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/HOBt (N,N'-diisopropylcarbodiimide/hydroxybenzotriazole) are used to facilitate this reaction. peptide.com The completion of the coupling can be monitored using a qualitative test like the Kaiser test to check for unreacted primary amines. peptide.com

Chain Elongation Cycle : To elongate the peptide chain, a two-step cycle is repeated for each subsequent amino acid:

Deprotection : The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using the piperidine solution. peptide.com

Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. peptide.com Thorough washing with DMF is performed after each deprotection and coupling step to remove excess reagents and byproducts. csic.es

Final Cleavage and Deprotection : Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin. For this compound, this is typically achieved by treating the resin with a cleavage cocktail, most commonly 95% trifluoroacetic acid (TFA). seplite.com This strong acid treatment not only breaks the bond to the linker, releasing the peptide with a C-terminal amide, but also removes the acid-labile protecting groups from the amino acid side chains simultaneously. appliedpolytech.combiotage.com The crude peptide is then typically precipitated from the cleavage solution using cold ether. peptide.com

Table of Compounds

| Abbreviation / Common Name | Full Chemical Name |

| BHA Resin | Benzhydrylamine Resin |

| Boc | tert-butoxycarbonyl |

| DCM | Dichloromethane (B109758) |

| DIC | N,N'-diisopropylcarbodiimide |

| DMF | N,N-dimethylformamide |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HF | Hydrofluoric Acid |

| HOBt | Hydroxybenzotriazole |

| MBHA Resin | Methylbenzhydrylamine Resin |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

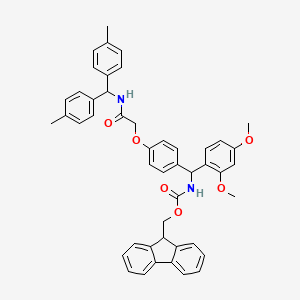

| This compound | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-norleucyl-MBHA resin glpbio.com |

| Sieber Amide Resin | Xanthenyl linker resin |

| tBu | tert-butyl |

| TFA | Trifluoroacetic Acid |

| TFMSA | Trifluoromethanesulfonic Acid |

| Trt | Trityl (Triphenylmethyl) |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDWRLPTKIOUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102012 | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-83-0 | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Functionalization Strategies of Rink Amide Mbha Resin

Preparation Pathways for Rink Amide MBHA Resin and its Variants

The synthesis of this compound is a multi-stage process that involves the preparation of the specific linker molecule, the formation of the base polymer microspheres, and the subsequent attachment of the linker to the solid support.

Conventional Synthetic Routes to the Resin Linker

The core structure is designed to be stable under the basic conditions required for Fmoc-deprotection during peptide chain elongation but cleavable under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to release the synthesized peptide amide.

Seed Polymerization Methods for Resin Microsphere Preparation

The solid support for this compound consists of polymer microspheres, most commonly based on polystyrene cross-linked with divinylbenzene (B73037) (DVB). The physical properties of these beads, such as size, uniformity, and swelling capacity, are crucial for the efficiency of solid-phase synthesis. Seed polymerization is a common and effective technique for producing uniform polymer microspheres.

This process begins with the creation of small, uniform "seed" polymer particles, often through emulsion polymerization. These seed particles are then swollen with a monomer, a cross-linking agent (like DVB), and an initiator. A subsequent polymerization step enlarges the seed particles into the final desired size. A Chinese patent describes a method for preparing Rink Amide resin microspheres involving the use of polystyrene microsphere seeds, which are swelled with a monomer mixture including styrene (B11656) and divinylbenzene, with benzoyl peroxide as an initiator and polyvinyl alcohol as a stabilizer. google.com This method allows for precise control over the final particle size and distribution, which is essential for consistent performance in automated synthesizers.

Grafting and Derivatization Approaches for Tailored Resin Properties

Once the base polymer support (microspheres) is prepared, the Rink Amide linker is covalently attached, or "grafted," onto it. For this compound, the linker is attached to a methylbenzhydrylamine (MBHA) resin base. This process often involves a spacer to improve the efficiency of subsequent reactions.

A key derivatization for this compound is the introduction of an electron-withdrawing acetamido spacer that connects the benzhydrylamine linker to the solid support. appliedpolytech.com This modification makes the this compound less sensitive to acid than the standard Rink Amide resin. appliedpolytech.com In some variants, a norleucine molecule is used as part of this spacer linkage. appliedpolytech.com This tailored property is advantageous as it can minimize premature cleavage of the linker from the resin support during synthesis, particularly when using higher concentrations of acid for other purposes. The final product is often described as 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-norleucyl-MBHA resin. glycopep.com

Loading Methodologies for the Initial Amino Acid or Building Blocks onto this compound

The first step in synthesizing a peptide on this compound is the attachment of the C-terminal amino acid to the linker. This "loading" process is a critical step that determines the maximum possible yield of the peptide synthesis.

Strategies for C-Terminal Amino Acid Attachment

The attachment of the first amino acid is achieved by forming an amide bond between the carboxylic acid of the N-terminal Fmoc-protected amino acid and the free amine group of the Rink linker on the resin. The process begins with the removal of the Fmoc protecting group from the linker itself.

A standard protocol involves the following steps:

Swelling the Resin : The resin is first swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to ensure that the reactive sites within the polymer matrix are accessible. peptide.com

Fmoc-Deprotection of the Linker : The Fmoc group on the Rink linker's amine is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF for approximately 20-30 minutes. peptide.comsigmaaldrich.com

Washing : The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. peptide.com

Coupling : The first Fmoc-protected amino acid is then coupled to the newly exposed amine on the resin. peptide.com

This strategy is generally more straightforward than loading onto resins that produce C-terminal acids (like Wang resin), as it involves a standard amide bond formation, identical to the subsequent peptide chain elongation steps. appliedpolytech.combiotage.com

Coupling Reagents and Conditions for First Residue Loading

The formation of the amide bond between the first amino acid and the deprotected resin requires the activation of the amino acid's carboxyl group. Various coupling reagents and conditions are employed to achieve high efficiency and minimize side reactions, particularly racemization.

Commonly used coupling methods include:

Carbodiimide-based Activation : Reagents like N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.com To suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is typically included. sigmaaldrich.compeptide.compeptide.com The procedure involves pre-activating the Fmoc-amino acid with DIC and HOBt for about 10 minutes before adding the mixture to the resin. sigmaaldrich.compeptide.com

Uronium/Aminium-based Activation : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. These couplings are performed in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA). sigmaaldrich.com A typical protocol involves dissolving the amino acid (e.g., 5 equivalents) and HATU in DMF, adding DIPEA (10 equivalents), and immediately adding the mixture to the resin. sigmaaldrich.com

The reaction is typically carried out in DMF at room temperature with agitation for a period ranging from one to six hours. sigmaaldrich.com After the coupling, it is crucial to monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test to check for the presence of unreacted primary amines. peptide.com If the test is positive, the coupling reaction may be allowed to proceed longer or be repeated to ensure maximum loading. peptide.com

| Coupling Reagent Combination | Base | Typical Solvent | Reaction Time | Key Characteristics |

| DIC / HOBt | - | DMF | 1-6 hours | Standard, cost-effective method; HOBt minimizes racemization. sigmaaldrich.compeptide.com |

| HATU / DIPEA | DIPEA | DMF | ~6 hours | Highly efficient and fast-acting, good for difficult couplings. sigmaaldrich.com |

| HBTU / DIPEA | DIPEA | DMF | 1-2 hours | Common in automated synthesis, reliable and effective. peptide.com |

Mechanistic Investigations of Chemical Transformations on Rink Amide Mbha Resin

Acid-Mediated Cleavage Mechanisms for C-Terminal Amide Generation

The final step in the solid-phase synthesis of peptide amides on Rink Amide MBHA resin is the cleavage of the completed peptide from the solid support. This process is typically achieved through treatment with a strong acid, which concurrently removes the acid-labile side-chain protecting groups from the amino acid residues.

Trifluoroacetic acid (TFA) is the most commonly employed reagent for the cleavage of peptides from this compound. appliedpolytech.com The cleavage mechanism is an acid-catalyzed hydrolysis of the bond linking the peptide to the resin. High concentrations of TFA, typically ranging from 50% to 95% in a solvent such as dichloromethane (B109758) (DCM), are used to ensure efficient and complete detachment of the peptide. nbinno.com The strong acidity of TFA protonates the linker, facilitating the nucleophilic attack that liberates the peptide amide. The use of TFA is also advantageous as it simultaneously removes most of the common acid-labile protecting groups used for amino acid side chains, such as tert-butoxycarbonyl (Boc) and trityl (Trt). creative-peptides.comwikipedia.org

The concentration of TFA and the duration of the cleavage reaction are critical parameters that need to be optimized depending on the specific peptide sequence and the protecting groups present. While a high concentration of TFA is generally effective, prolonged exposure can sometimes lead to undesired side reactions. bachem.com

The this compound is characterized by a benzhydrylamine linker that is attached to the solid support via an electron-withdrawing acetamido spacer. This structural feature makes the this compound less acid-labile compared to the standard Rink Amide resin. appliedpolytech.com The reduced acid sensitivity provides enhanced stability of the peptide-resin linkage throughout the synthesis cycles, where repeated mild acid treatments might be used for other purposes.

Despite its increased stability, the benzhydrylamine linker is designed to be cleavable under the strong acidic conditions of the final cleavage step with TFA. The acid lability of the linker is a finely tuned property that allows for the retention of the peptide on the resin during synthesis while enabling its efficient release upon completion.

Function and Impact of Scavengers and Additives in Cleavage Reactions

During the acid-mediated cleavage of the peptide and the removal of side-chain protecting groups, highly reactive cationic species are generated. bachem.com These carbocations can lead to a variety of undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine. To prevent these side reactions and ensure the integrity of the final peptide product, nucleophilic reagents known as scavengers are added to the cleavage cocktail. bachem.com

The choice of scavengers depends on the amino acid composition of the peptide. Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole. For instance, TIS is effective in scavenging trityl cations, while water can act as a scavenger for tert-butyl cations. slideshare.net In some cases, specific additives are required to prevent particular side reactions. For example, 1,3-dimethoxybenzene (B93181) has been shown to be an efficient scavenger that significantly reduces the formation of C-terminal N-alkylated peptide amides, a side product that can arise from the decomposition of the Rink Amide linker. nih.govresearchgate.net

| Scavenger/Additive | Function | Target Residues/Protecting Groups |

| Water (H₂O) | Scavenges tert-butyl cations. | Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu) |

| Triisopropylsilane (TIS) | Reduces and scavenges trityl cations. | Asn(Trt), Gln(Trt), Cys(Trt), His(Trt) |

| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations and reduces sulfoxides. | Trp, Met |

| Thioanisole | Scavenges benzyl-type cations and prevents reattachment of the peptide to the resin. | Arg(Pmc/Pbf), Trp |

| 1,3-Dimethoxybenzene | Prevents C-terminal N-alkylation. | C-terminal amide |

Kinetic and Mechanistic Studies of Peptide Elongation on this compound

The coupling reaction, which forms the peptide bond, is a bimolecular nucleophilic substitution where the deprotected N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of the incoming Fmoc-amino acid. The reaction kinetics are influenced by several factors, including the nature of the amino acids being coupled, the coupling reagents, the solvent, and the physical properties of the resin. researchgate.netiris-biotech.de

Resin swelling is a critical factor, as it affects the diffusion of reagents to the reactive sites within the resin beads. researchgate.netiris-biotech.de Polystyrene-based resins like Rink Amide MBHA swell in aprotic solvents such as DMF and DCM, and a higher degree of swelling generally leads to faster and more complete reactions. peptide.com However, as the peptide chain elongates, it can sometimes adopt secondary structures or aggregate within the resin matrix, leading to reduced swelling and slower reaction kinetics. researchgate.net This can result in incomplete couplings and the formation of deletion sequences.

Several side reactions can occur during peptide elongation, including:

Racemization: The chiral integrity of the amino acids can be compromised during the activation step, particularly for residues like histidine and cysteine. The choice of coupling reagents and additives can help to suppress racemization. peptide.com

Diketopiperazine formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group attacks the amide bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is particularly prevalent when proline is one of the first two amino acids. researcher.liferesearchgate.net

| Factor | Impact on Peptide Elongation |

| Resin Swelling | Higher swelling facilitates reagent diffusion, leading to faster and more complete coupling reactions. |

| Peptide Aggregation | Can hinder reagent access to the growing peptide chain, resulting in incomplete coupling and deletion sequences. |

| Coupling Reagents | The choice of activator (e.g., HBTU, HATU, DIC/HOBt) influences the rate of peptide bond formation and the extent of side reactions like racemization. |

| Amino Acid Sequence | Sterically hindered amino acids or sequences prone to aggregation can lead to slower coupling kinetics. |

Advanced Applications of Rink Amide Mbha Resin in Solid Phase Organic Synthesis Spos

Primary Role in Solid-Phase Peptide Synthesis (SPPS) for C-Terminal Amides

Rink Amide MBHA resin is a preferred solid support for the synthesis of peptide amides via the Fmoc/tBu (tert-butyl) strategy. nih.govseplite.com The resin's structure incorporates a modified Rink amide linker attached to MBHA resin, often via a norleucine spacer, which enhances its stability. appliedpolytech.com Cleavage from this support is typically achieved with a single treatment of 95% TFA, yielding peptide amides in high purities and yields. seplite.com

The synthesis of linear peptide amides is a primary application of this compound. glpbio.comchempep.com The process involves the sequential coupling of Fmoc-protected amino acids to the free amine on the resin. Each coupling step is followed by the removal of the Fmoc protecting group with a base, typically piperidine (B6355638), to expose a new N-terminal amine for the next coupling reaction. This iterative process allows for the construction of a desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin using a strong acid, such as TFA, which also removes the side-chain protecting groups, to yield the final linear peptide amide. core.ac.uk

Research has demonstrated the successful synthesis of various linear peptide amides on this compound. For instance, a study focused on the development of anti-HIV compounds reported the synthesis of tri-, tetra-, and pentapeptides using this resin. glpbio.com Another example includes the manual solid-phase synthesis of a pentapeptide, where this compound with a loading capacity of 0.54 mmol/g was utilized in a standard Fmoc-based protocol. rsc.org

Table 1: Examples of Linear Peptide Amides Synthesized on this compound

| Peptide Sequence/Type | Resin Loading | Cleavage Conditions | Reference |

|---|---|---|---|

| Tri-, tetra-, and pentapeptides | Not specified | Not specified | glpbio.com |

| Pentapeptide | 0.54 mmol/g | TFA/H2O/EDT/TIS (94:2.5:2.5:1) | rsc.org |

| Amphiphilic peptides ([KW]4, [KW]5) | 0.3 mmol/g | Not specified | google.com |

This compound is also amenable to on-resin cyclization strategies to produce cyclic peptide amides. researchgate.net These cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. One common approach involves synthesizing the linear peptide on the resin, followed by the formation of a cyclic structure through a head-to-tail or side-chain-to-side-chain linkage.

For head-to-tail cyclization, the N-terminal Fmoc group is removed, and the exposed amine is coupled with the C-terminal carboxyl group, which is still attached to the resin via the linker. This intramolecular reaction forms the cyclic peptide, which is then cleaved from the resin to yield the cyclic peptide amide.

Side-chain cyclization can be achieved by forming a bond between the side chains of two amino acids within the peptide sequence. For instance, the formation of a disulfide bridge between two cysteine residues is a common method for peptide cyclization on the solid support.

A study on peptide cyclodimerization by CuI-mediated azide-alkyne cycloaddition utilized this compound with an initial loading of 0.70 mmol/g for the synthesis of the linear peptide precursors. chempep.com

The versatility of this compound extends to the synthesis of more complex peptide architectures, including branched, stapled, and modified peptide amides.

Branched peptides can be synthesized by incorporating an amino acid with a protected side-chain amine, such as lysine, into the peptide sequence. After the synthesis of the main peptide chain, the side-chain protecting group of the lysine residue can be selectively removed, and a second peptide chain can be assembled on the exposed amine, creating a branched structure.

Stapled peptides are a class of modified peptides that contain a synthetic brace ("staple") to lock the peptide into a specific conformation, often an alpha-helix. This modification can enhance the peptide's cell permeability and resistance to proteolytic degradation. The synthesis of stapled peptides on this compound involves incorporating unnatural amino acids with reactive side chains, which are then cross-linked through a ring-closing metathesis reaction. For example, the synthesis of stapled analogues of Aurein1.2, an antifungal peptide, was successfully performed on Rink Amide resin using conventional solid-phase peptide synthesis methods. researchgate.net

Modified peptide amides , such as those with N-terminal modifications, can also be readily prepared. After the final coupling step, instead of deprotecting the N-terminal Fmoc group, it can be removed and the free amine can be acylated or otherwise modified before cleavage from the resin. rsc.org

Utilization in Solid-Phase Synthesis of Non-Peptidic Small Molecules with Amide Functionalities

The utility of this compound is not limited to peptide synthesis. It has emerged as a powerful tool for the solid-phase synthesis of a variety of non-peptidic small molecules that contain an amide functional group. appliedpolytech.com The fundamental principles of solid-phase synthesis, such as the use of a solid support to simplify purification, are equally applicable to the construction of these small molecules.

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to overcome some of the limitations of natural peptides, such as poor bioavailability and rapid degradation. This compound is frequently employed in the solid-phase synthesis of various peptidomimetic scaffolds.

One notable example is the synthesis of peptoids, or N-substituted glycines, which are a class of peptidomimetics with altered backbones. A comparative study on the synthesis of peptoids containing multiple Nhtrp and Ntrp residues utilized this compound with a loading of 0.65 mmol/g. nih.gov

Table 2: Examples of Peptidomimetics Synthesized on this compound

| Peptidomimetic Type | Resin Loading | Overall Yield | Reference |

|---|---|---|---|

| Teroxazole-based α-helix mimetics | Not specified | 19-24% | nih.gov |

| Pyrrolopyrimidine-based α-helix mimetics | Not specified | 26-40% | nih.gov |

| Tetrahydropyridazine-3,6-dione (Tpd)-constrained peptidomimetics | Not specified | 3-42% | nih.gov |

| Peptoids containing Nhtrp and Ntrp residues | 0.65 mmol/g | Not specified | nih.gov |

This compound has also proven to be a valuable solid support for the synthesis of various amide-containing heterocyclic compounds. The ability to assemble a molecular scaffold on the resin and then cleave it to release a product with a primary amide functionality is a significant advantage in combinatorial chemistry and drug discovery.

For instance, the solid-phase synthesis of 2-arylquinoline-4-carboxylic acid amides has been reported. In this synthesis, an amino acid was first coupled to the Rink Amide resin, followed by acylation with pyruvyl chloride. Subsequent reaction with a preformed Schiff's base or an aldehyde and aniline, followed by TFA cleavage, afforded the desired quinoline derivatives in good yields.

The synthesis of various macrocyclic compounds containing amide bonds has also been achieved using this compound. In one study, the formation of N- and S-macrocycles via a solid-phase SNAr macrocyclization approach was found to occur in higher yields on this compound compared to other resins. nih.gov

High-Throughput and Combinatorial Library Synthesis on this compound

This compound is a cornerstone of modern high-throughput and combinatorial chemistry, enabling the rapid synthesis of large, diverse libraries of chemical compounds. Its favorable kinetics, compatibility with a wide range of reagents, and the acid-labile nature of its linker make it an ideal solid support for automated and parallel synthesis methodologies. These techniques are instrumental in drug discovery and materials science, allowing for the exploration of vast chemical space to identify molecules with desired biological activities or physical properties.

The robustness of the this compound allows for its use in various high-throughput formats, from multi-well plates to automated synthesizers. This facilitates the simultaneous synthesis of hundreds or even thousands of discrete compounds, significantly accelerating the discovery process. The ability to generate C-terminal amides is particularly valuable, as this functional group is prevalent in many biologically active peptides and small molecules.

Parallel Synthesis Approaches

Parallel synthesis on this compound involves the simultaneous creation of a collection of individual compounds in a spatially addressed manner. This approach is highly efficient for generating focused libraries where systematic structural variations are introduced to explore structure-activity relationships (SAR). Each compound is synthesized in a separate reaction vessel, allowing for its individual characterization and biological evaluation.

A notable application of this approach is in the development of potential therapeutic agents. For instance, this compound has been successfully employed in the parallel synthesis of peptide libraries aimed at inhibiting the entry of the Human Immunodeficiency Virus (HIV) into host cells. In one such study, researchers designed and synthesized libraries of tri-, tetra-, and pentapeptides based on the crystal structure of the gp120/CD4/Fab17b complex, a key player in HIV infection. The use of a standard Fmoc/tBu solid-phase synthesis strategy on this compound facilitated the efficient and reliable production of these peptide libraries with C-terminal amides.

Table 1: Example of a Parallel Peptide Library Synthesis on this compound for Anti-HIV Drug Discovery

| Parameter | Description |

| Target | HIV-1 gp120/cell membrane receptor interactions |

| Resin | Rink Amide MBHA |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis |

| Library Composition | Tri-, Tetra-, and Pentapeptides |

| Diversity Elements | Varied amino acid sequences |

| Screening Assays | - HIV-1 IIIB infectivity in C8166 cells- gp120 binding assay- FIGS reporter gene assay |

While specific details on the library size and individual compound structures from this particular study are not publicly available, this example illustrates the power of parallel synthesis on this compound to rapidly generate collections of related compounds for biological screening.

Generation of Diverse Chemical Libraries

For the exploration of broader chemical space, this compound is extensively used in combinatorial synthesis strategies, most notably the "split-and-pool" or "one-bead-one-compound" (OBOC) method. This powerful technique allows for the creation of vast libraries containing millions of unique compounds in a highly efficient manner.

In a split-and-pool synthesis, a batch of resin beads is divided into several portions. A different building block is coupled to the resin in each portion. Subsequently, all the resin portions are pooled and mixed thoroughly. This cycle of splitting, coupling, and pooling is repeated for each diversification step. The result is a library where each individual resin bead carries a unique chemical entity.

The compatibility of this compound with a multitude of organic reactions makes it suitable for the synthesis of diverse libraries beyond just peptides, including peptidomimetics and small molecule heterocycles. These libraries are invaluable for identifying novel hit compounds in early-stage drug discovery.

Table 2: Illustrative Example of a Split-and-Pool Synthesis of a Hypothetical Triazole Library on this compound

| Step | Action | Building Blocks | Result |

| 1 | Initial Coupling | 10 different azido-functionalized carboxylic acids | 10 distinct resin-bound azides |

| 2 | Split & Couple | Resin is split into 20 portions. Each portion is reacted with one of 20 different terminal alkynes. | Each bead now carries a unique triazole precursor. |

| 3 | Cyclization | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | A library of 200 (10 x 20) unique triazoles is formed on the beads. |

| 4 | Cleavage | Treatment with Trifluoroacetic acid (TFA) | The library of triazole compounds is released into solution for screening. |

This methodology, when expanded with multiple diversification points, can generate libraries of immense size and complexity. The screening of these libraries can be performed with the compounds still attached to the beads or after cleavage into solution, depending on the assay format. The identification of active compounds from OBOC libraries often involves sophisticated encoding and deconvolution strategies. The adaptability of this compound to these advanced synthetic and screening workflows underscores its critical role in the generation of diverse chemical libraries for a wide range of scientific applications.

Optimization Strategies and Methodological Refinements for Rink Amide Mbha Resin Applications

Minimization of Undesired Side Reactions During Peptide Elongation and Cleavage

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern during the activation and coupling steps of SPPS. Activation of Nα-protected amino acids can generate intermediates susceptible to racemization, particularly for residues like histidine and cysteine nih.govpeptide.com. The choice of coupling reagent is critical in suppressing this side reaction.

Research has shown that for Fmoc-based SPPS, the use of carbodiimide (B86325) reagents such as diisopropylcarbodiimide (DIC) in combination with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can effectively minimize racemization nih.gov. For instance, studies have demonstrated that while Fmoc-L-His(Trt)-OH is prone to racemization with many coupling reagents, the DIC/Oxyma combination shows significantly reduced levels of the D-isomer product nih.gov. The use of phosphonium (B103445) salts like PyAOP can also be effective, especially for coupling N-methylated amino acids which are sterically hindered.

A novel approach involves the use of alternative Nα-protecting groups, such as the 2,4-dinitrophenylsulfonyl (DNPBS) group. Studies utilizing Rink Amide aminomethyl polystyrene resin have shown that DNPBS-protected amino acids exhibit greatly suppressed α-C racemization compared to their Fmoc-protected counterparts, especially when paired with DIC/Oxyma as the coupling system nih.gov.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH

| Coupling Reagent | % D-Isomer Formed | Reference |

| DIC/Oxyma | 1.8% | nih.gov |

| HBTU/HOBt | >5% | nih.gov |

| EDCl/HOBt | Variable, can be significant | nih.gov |

This table is interactive and can be sorted by column.

Incomplete coupling reactions are a primary cause of truncated and deletion sequences. This can be particularly problematic with "difficult" sequences, which may feature sterically hindered amino acids or aggregation-prone regions. A key strategy to mitigate this is the implementation of a capping step after the coupling reaction.

Capping involves acetylating any unreacted N-terminal amines on the growing peptide chain, thereby preventing them from participating in subsequent coupling steps. A common capping solution is a mixture of acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) uci.edu. This effectively terminates the elongation of incomplete sequences, simplifying the final purification process. For Rink Amide resin, a capping solution of acetic anhydride and pyridine (B92270) can also be employed to block unreacted amines uci.edu.

To address slow or incomplete Fmoc deprotection, which can also lead to deletion sequences, alternative bases to piperidine (B6355638), such as 1,8-diazabicycloundec-7-ene (DBU), can be used in the deprotection reagent peptide.com.

The final cleavage and deprotection step, typically performed with strong acids like trifluoroacetic acid (TFA), can generate reactive cationic species from the cleavage of side-chain protecting groups (e.g., t-butyl cations from Boc or OtBu groups) sigmaaldrich.com. These cations can lead to undesired modifications of sensitive amino acid residues such as tryptophan, methionine, and cysteine sigmaaldrich.com.

To prevent these side reactions, a "cleavage cocktail" containing scavengers is used. These are nucleophilic compounds that trap the reactive cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). The composition of the cleavage cocktail must be tailored to the peptide sequence.

Decomposition of the Rink Amide linker itself during TFA treatment can also be a source of byproducts, leading to C-terminal N-alkylation of the peptide amide researchgate.net. Research has shown that the inclusion of 1,3-dimethoxybenzene (B93181) in the cleavage cocktail can almost quantitatively prevent the formation of these C-terminal N-alkylated peptide amides researchgate.net. The more stable modified linker in Rink Amide MBHA resin, compared to standard Rink Amide resin, also helps to minimize byproducts resulting from the breakdown of the phenyl benzyl (B1604629) ether bond that connects the handle to the resin sigmaaldrich.com.

Table 2: Common Scavengers and Their Targets in Cleavage Cocktails

| Scavenger | Target Residues/Protecting Groups | Reference |

| Triisopropylsilane (TIS) | Trp(Boc), general carbocation scavenger | sigmaaldrich.comwpmucdn.com |

| Water | Trp(Boc), t-Bu groups | sigmaaldrich.comwpmucdn.com |

| 1,2-Ethanedithiol (EDT) | Cys(Trt), Met | sigmaaldrich.com |

| 1,3-Dimethoxybenzene (DMB) | Prevents linker decomposition byproducts | researchgate.net |

This table is interactive and can be sorted by column.

Integration of Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted solid-phase synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the purity of crude products nih.gov. The application of microwave energy allows for rapid and uniform heating of the reaction mixture, significantly reducing the time required for both coupling and deprotection steps nih.govcreative-peptides.com.

This compound has proven to be an effective solid support for MW-SPPS nih.gov. Studies have demonstrated that this method can produce peptides in high yield and purity, even for challenging sequences containing N-methylated amino acids nih.gov. The controlled application of microwave energy allows for precise temperature management, which is crucial for minimizing temperature-dependent side reactions like racemization and aspartimide formation rsc.org.

For difficult sequences, microwave irradiation at elevated temperatures (e.g., 70°C) can enhance coupling efficiency where room temperature methods fail rsc.org. The choice of resin matrix can influence the efficiency of microwave heating; PEG-based resins like ChemMatrix often show superior performance compared to traditional polystyrene resins due to better swelling properties rsc.orgluxembourg-bio.com. However, Rink Amide MBHA polystyrene resin still provides excellent results, with studies showing high crude peptide purity when using optimized microwave protocols rsc.orgluxembourg-bio.com.

Implementation of Flow Chemistry and Continuous Processing Using this compound

Flow chemistry represents a paradigm shift from traditional batch synthesis, offering advantages such as precise control over reaction parameters, improved heat and mass transfer, and the potential for automation and process integration rsc.org. In the context of SPPS, continuous-flow systems involve passing reagents through a packed bed reactor containing the resin.

Rink Amide functionalized resins, including polystyrene-based supports, have been successfully used in continuous-flow SPPS systems rsc.org. A systematic study utilizing a rudimentary flow reactor established an efficient protocol where a 0.3 M concentration of amino acid and HATU at a flow rate of 5 mL/min and a temperature of 60°C allowed for coupling and washing cycles to be completed within 2.5 minutes rsc.org. This method proved to be racemization-safe and yielded peptides of high crude purity rsc.org.

The use of continuous flow can also lead to a significant reduction in the excess amino acids and coupling reagents required compared to batch synthesis, making the process more economical and sustainable, especially when incorporating expensive or unnatural amino acids researchgate.net.

Resin Selection and Loading Capacity Optimization for this compound Applications

The selection of an appropriate this compound is governed by several factors, including the length and complexity of the target peptide sequence. Commercially available Rink Amide MBHA resins are offered in various loading capacities, typically ranging from approximately 0.3 to 0.8 mmol/g. peptide.com The loading capacity, or substitution level, defines the number of reactive sites per gram of resin available for the attachment of the first amino acid.

Resin Selection Criteria

The choice between a low-loading and a high-loading resin is a crucial strategic decision in SPPS.

Low-Loading Resins (ca. 0.3-0.5 mmol/g): These resins are generally preferred for the synthesis of long or "difficult" peptide sequences. The lower density of peptide chains on the resin surface minimizes intermolecular aggregation, a common problem that can lead to incomplete coupling reactions and the formation of deletion sequences. The increased distance between reactive sites allows for better solvation of the growing peptide chains, enhancing the accessibility of reagents and improving coupling efficiency. Research has indicated that a lower loading capacity can be beneficial for the yield of long peptides due to improved swelling volume.

High-Loading Resins (ca. 0.6-0.8 mmol/g): High-loading resins are advantageous for the synthesis of short peptides or for maximizing the yield of peptide per gram of resin, which can be more cost-effective for large-scale production. However, the higher density of peptide chains can increase the risk of steric hindrance and aggregation, potentially leading to lower purity of the final product, especially for complex sequences.

The physical properties of the resin, such as bead size and cross-linking, also play a role in its performance. This compound is typically based on a 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene matrix. The bead size, often in the range of 100-200 or 200-400 mesh, can affect the diffusion of reagents into and out of the resin beads.

Optimization of Loading Capacity

Several factors can influence the loading efficiency:

Steric Hindrance: The side chain of the C-terminal amino acid can significantly impact loading efficiency. Sterically hindered amino acids may require longer coupling times, double coupling, or the use of more potent coupling reagents to achieve satisfactory loading.

Coupling Reagents: The choice of coupling reagents and additives is crucial for efficient loading. Common methods include the use of carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

Reaction Conditions: The solvent, temperature, and reaction time must be optimized to ensure complete coupling. N,N-Dimethylformamide (DMF) is a common solvent for SPPS, and maintaining anhydrous conditions is important for preventing side reactions.

Detailed Research Findings

A comparative study on the synthesis of a peptoid containing multiple Nhtrp and Ntrp residues provided valuable insights into the impact of resin loading on product purity. The study compared the performance of a this compound with a loading of 0.65 mmol/g to a TentaGel S RAM resin with a lower loading of 0.22 mmol/g.

The results, as summarized in the table below, demonstrated that the lower-loading TentaGel S RAM resin consistently produced the target peptoid in higher crude purity at various lengths compared to the higher-loading this compound. nih.gov This was attributed to the reduced incidence of side-product formation, such as cross-linking between peptoid chains, which was more prevalent on the more densely packed this compound. nih.gov The better swelling properties of the TentaGel S RAM resin in DMF also likely contributed to its superior performance. nih.gov

| Peptoid Length (mer) | Crude Purity (%) on Rink Amide MBHA (0.65 mmol/g) | Crude Purity (%) on TentaGel S RAM (0.22 mmol/g) |

|---|---|---|

| 2 | 37 | 56 |

| 3 | 27 | 43 |

| 4 | 43 | 69 |

| 5 | 66 | 88 |

| 6 | 68 | 94 |

| 7 | 56 | 85 |

| 8 | 45 | 100 |

| 9 | 38 | 78 |

Further research has highlighted the importance of carefully selecting the loading capacity based on the specific peptide sequence. For instance, in the synthesis of a "difficult" peptide sequence, a lower loading resin is often chosen to mitigate aggregation. One study utilized a this compound with a low loading of 0.36 mmol/g for their synthesis. rsc.org Another research effort employed a this compound with a loading capacity of 0.54 mmol/g for the manual synthesis of their target peptides. rsc.org

The following table provides a summary of commercially available Rink Amide MBHA resins with their typical loading capacities, which can guide the selection process for a specific synthetic goal.

| Resin Type | Typical Loading Capacity (mmol/g) | Primary Application |

|---|---|---|

| Low-Loading Rink Amide MBHA | 0.3 - 0.5 | Long or difficult peptide sequences |

| Standard-Loading Rink Amide MBHA | 0.5 - 0.7 | General purpose peptide synthesis |

| High-Loading Rink Amide MBHA | 0.7 - 0.8 | Short peptides, large-scale synthesis |

Analytical Techniques for Characterization and Monitoring in Rink Amide Mbha Resin Based Synthesis

On-Resin Spectroscopic and Chromatographic Monitoring of Reaction Progress

Real-time or near-real-time monitoring of solid-phase synthesis is crucial for optimizing reaction conditions and ensuring the successful formation of the target molecule. rsc.orgsemanticscholar.org These non-destructive or minimally destructive methods provide valuable feedback on the efficiency of deprotection and coupling steps. researchgate.net

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for monitoring solid-phase reactions by tracking changes in key functional groups. iitm.ac.innih.gov In the context of Fmoc-based synthesis on Rink Amide MBHA resin, Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for observing the progress of coupling and deprotection cycles directly on a sample of the resin beads. nih.gov

During the synthesis, specific regions of the IR spectrum are monitored:

Fmoc Deprotection: The disappearance of characteristic peaks corresponding to the Fmoc protecting group indicates a successful deprotection step.

Amide Bond Formation: The appearance and increase in intensity of the amide I (around 1625-1725 cm⁻¹) and amide II bands signify the successful coupling of an amino acid. researchgate.net

Free Amines: The presence of a free primary amine on the resin after deprotection can be confirmed, and its disappearance after coupling indicates a complete reaction.

Raman spectroscopy offers complementary information and has the advantage that water is a weak scatterer, which can be beneficial for analyzing aqueous samples. researchgate.net Both techniques can help identify issues such as on-resin aggregation of the growing peptide chain. nih.gov

| Functional Group | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Observation During Synthesis |

| Fmoc protecting group | IR | ~1760 (C=O), ~740 & ~760 | Disappears after piperidine (B6355638) treatment |

| Amide I band | IR / Raman | ~1630 - 1680 | Appears/Increases after successful coupling |

| Amide II band | IR | ~1550 | Appears/Increases after successful coupling |

| Free Primary Amine (-NH₂) | IR | ~3300 - 3500 (N-H stretch) | Appears after deprotection, disappears after coupling |

Solid-state Nuclear Magnetic Resonance (NMR) provides detailed structural information about the resin-bound molecule, offering insights that are not available through other techniques. While standard solution-state NMR is not applicable to insoluble resin beads, techniques like High-Resolution Magic Angle Spinning (HR-MAS) NMR can be used to acquire high-resolution spectra of the growing peptide chain while it is still attached to the Rink Amide MBHA support.

On-line NMR monitoring allows for the quantitative analysis of reactants, products, and intermediates in real-time. magritek.commagritek.commpg.de This method can be used to:

Confirm the structure of the resin-bound intermediate.

Identify the formation of side products.

Determine reaction kinetics and endpoints with high precision. magritek.com

Assess the completeness of both coupling and deprotection steps.

Despite its power, solid-state NMR is not as routinely used for monitoring as IR spectroscopy due to the higher cost and complexity of the instrumentation.

Post-Cleavage Analytical Characterization of Synthesized Products

After the synthesis is complete, the target molecule is cleaved from the this compound. appliedpolytech.comseplite.com A thorough analysis of this crude product is essential to confirm its identity and assess its purity before any subsequent purification.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the primary method for assessing the purity of the crude product cleaved from the resin. uci.edualtabioscience.com In this technique, the sample is dissolved and injected into a column (typically a C18 column) and separated based on hydrophobicity. altabioscience.com

A gradient of an aqueous solvent (often containing trifluoroacetic acid) and an organic solvent (like acetonitrile) is used to elute the components. nih.govrsc.org The detector, usually monitoring UV absorbance at ~215 nm (the peptide bond), generates a chromatogram. altabioscience.com The purity of the target compound is calculated by integrating the area of its corresponding peak and expressing it as a percentage of the total integrated area of all peaks. nih.gov This analysis reveals the presence of impurities such as truncated sequences, deletion sequences, or molecules with remaining side-chain protecting groups. altabioscience.com

| Parameter | Typical Specification | Purpose |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. |

| Stationary Phase | C18 silica (B1680970) column | Standard for peptide and small molecule analysis. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous solvent. TFA acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for eluting hydrophobic compounds. |

| Detection | UV spectrophotometer at 215-220 nm | Detects the peptide backbone bonds. |

| Output | Chromatogram showing peaks for each component | Used to calculate the percentage purity of the product. nih.gov |

Mass Spectrometry (MS) is an indispensable tool used to confirm the identity of the synthesized product by precisely measuring its molecular weight. altabioscience.com This analysis is typically performed on the crude product after cleavage from the this compound and is often coupled with HPLC (LC-MS). nih.govrsc.org

Common MS techniques used for this purpose include:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This method is fast, highly accurate, and requires only a small amount of sample, making it ideal for confirming the mass of the target peptide. altabioscience.comrsc.org

Electrospray Ionization (ESI): Often coupled directly with HPLC (LC-MS), ESI-MS provides molecular weight information for the components as they elute from the column, allowing for the identification of the main product peak as well as impurity peaks in the chromatogram. nih.govrsc.org

Confirmation that the experimental molecular weight matches the calculated theoretical weight provides strong evidence that the correct molecule has been synthesized. researchgate.net

Methodologies for Resin Loading Capacity Determination

The loading capacity, or substitution level, of the this compound is a critical parameter that defines the number of reactive sites per gram of resin (expressed in mmol/g). peptide.com An accurate determination of this value is essential for calculating the correct stoichiometry of reagents needed for the synthesis. peptide.com

For resins that are pre-loaded with an Fmoc-protected amino acid or have the Fmoc-protected Rink linker, the most common method for determining loading capacity is by UV-spectrophotometry. peptide.com The procedure is as follows:

An accurately weighed sample of the dry resin (e.g., 10 mg) is taken. peptide.com

The resin is swelled in a solvent like N,N-dimethylformamide (DMF). peptide.com

A solution of a base, typically 20% piperidine in DMF, is added to cleave the Fmoc group. peptide.com

The absorbance of the resulting solution, which contains the dibenzofulvene-piperidine adduct, is measured in a UV spectrophotometer at approximately 301 nm. peptide.com

The loading capacity is then calculated using the Beer-Lambert law. peptide.com

The formula used for the calculation is:

L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × M)

Where:

L = Resin loading

A₃₀₁ = Absorbance at 301 nm

V = Volume of the cleavage solution (mL)

d = Dilution factor

ε = Molar extinction coefficient of the adduct (~7800 L mmol⁻¹ cm⁻¹)

w = Path length of the cuvette (cm)

M = Mass of the resin sample (mg)

This photometric method is considered both easy and accurate for determining the loading of Rink Amide and other Fmoc-based resins. peptide.com

Microscopic Techniques for Resin Bead Morphology and Functional Group Distribution Analysis

The physical characteristics of this compound beads, including their size, shape, surface topology, and the spatial distribution of functional groups, are critical parameters that directly influence the efficiency of solid-phase peptide synthesis (SPPS). These morphological features govern solvent and reagent accessibility to the reactive sites within the polymer matrix, thereby affecting reaction kinetics, peptide purity, and final yield. A variety of microscopic techniques are employed to characterize these properties, providing invaluable insights into the resin's quality and performance.

Optical Microscopy

Optical microscopy is a fundamental and accessible technique for the routine analysis of this compound beads. It is primarily used for assessing bead size distribution, integrity, and swelling properties in different solvents. The degree of swelling is a crucial factor as it directly correlates with the accessibility of the functional sites within the polystyrene matrix.

Research has shown that the choice of solvent significantly impacts the swelling of this compound beads. For instance, a study comparing traditional and proposed "green" solvents for solid-phase synthesis measured the diameters of resin beads after swelling. The findings indicate that solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) induce significant swelling, which is essential for efficient synthesis. In contrast, less effective swelling, as observed in solvents like ethyl acetate (B1210297), can lead to incomplete reactions and a higher presence of deletion sequences (e.g., 5-mer instead of the target 6-mer) in the final product researchgate.net.

| Solvent Condition | Average Bead Diameter (µm) researchgate.net |

|---|---|

| Dry | 156 |

| N,N-Dimethylformamide (DMF) | 277 |

| Dichloromethane (DCM) | 274 |

| N-Butyl acetate (n-BuOAc) | 248 |

| Ethyl acetate (EtOAc) | 236 |

| Anisole | 231 |

Scanning Electron Microscopy (SEM)

For a more detailed, high-resolution examination of the resin's surface morphology, Scanning Electron Microscopy (SEM) is utilized. SEM provides detailed images of the bead's surface topography, revealing features such as surface porosity, smoothness, or irregularities. This level of detail is critical for understanding how the physical surface of the bead might impact reagent diffusion. An ideal resin bead presents a uniform, spherical shape with a consistent surface, ensuring predictable and homogenous reaction conditions across a batch.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is a powerful non-invasive technique for visualizing the distribution of functional groups within the resin beads. By labeling the Rink amide linker or the first attached amino acid with a fluorescent tag, CLSM can generate three-dimensional images that map the density of functional sites from the bead's surface to its core. This analysis is crucial for determining the homogeneity of functionalization. An even distribution of linkers throughout the bead is desirable for maximizing the loading capacity and ensuring that all sites are equally accessible for peptide chain elongation. Uneven distribution, with a high concentration of functional groups only on the surface, can lead to lower-than-expected peptide yields, especially for longer or more complex sequences.

Atomic Force Microscopy (AFM)

Challenges, Identified Limitations, and Proposed Solutions in Rink Amide Mbha Resin Mediated Synthesis

Synthetic Difficulties Associated with Sterically Hindered or Complex Peptide Sequences

The synthesis of peptides containing sterically hindered amino acids or complex sequences poses significant challenges in SPPS. researchgate.net These difficulties often arise from incomplete coupling reactions or inefficient deprotection steps, which are exacerbated by the nature of the growing peptide chain.

One of the primary issues is peptide aggregation. Hydrophobic amino acids, in particular, can cause the growing peptide chain to fold into unfavorable secondary structures, such as β-sheets, on the resin support. nih.gov This aggregation can physically block reactive sites, preventing efficient access for coupling reagents and leading to failed elongation of the peptide chain. nih.govresearchgate.net Sequences with multiple bulky or α,α-disubstituted amino acids present steric hindrance that slows down coupling kinetics, requiring extended reaction times or more potent coupling reagents to achieve complete acylation. researchgate.net

Furthermore, certain amino acid combinations are known to be "difficult sequences." researchgate.net For instance, the solvation of the peptide-resin matrix can be poor, especially for hydrophobic sequences, which impedes the diffusion of reagents. nih.govresearchgate.net While Rink Amide MBHA resin is widely used, the choice of resin can be critical; for example, low-substitution resins are often preferred for synthesizing long and difficult peptide amides to minimize intermolecular aggregation. sigmaaldrich.com

Issues Related to Product Purity and Overall Yield in Advanced Syntheses

The final cleavage and deprotection step is a critical source of impurities. The open structure of the standard Rink Amide linker can be susceptible to fragmentation during cleavage. iris-biotech.de Although the this compound incorporates a more stable modified linker, aggressive cleavage conditions can still generate byproducts. merckmillipore.comsigmaaldrich.com For instance, the use of high concentrations of trifluoroacetic acid (TFA) can sometimes lead to the formation of colored impurities. iris-biotech.de

Strategies for Overcoming Synthetic Bottlenecks and Enhancing Process Efficiency

To address the challenges of synthesizing difficult peptide sequences, several strategies have been developed to disrupt aggregation and improve coupling efficiency.

Modified Reagents and Solvents: Employing more efficient coupling reagents such as HCTU, HATU, or PyAOP can enhance acylation rates for sterically hindered amino acids. researchgate.net The choice of solvent is also crucial; using mixtures like NMP/DMSO can improve the swelling of the resin and solvation of the peptide chain, facilitating higher coupling yields compared to DMF alone. nih.govrsc.org

Backbone Protection and Modifying Groups: A key strategy to prevent aggregation is the introduction of backbone-protecting groups. The 2-hydroxy-4-methoxybenzyl (Hmb) group can be incorporated onto the backbone amide nitrogen, disrupting the hydrogen bonding that leads to β-sheet formation. nih.gov Similarly, the use of pseudoproline dipeptides, which introduce a "kink" into the peptide backbone, effectively interrupts the formation of unfavorable secondary structures. nih.gov

Optimized Synthesis Conditions: For difficult couplings, repeating the coupling step (double coupling) can help drive the reaction to completion. researchgate.net Additionally, using more potent deprotection cocktails, such as a mixture of DBU and piperidine (B6355638) in DMF, can improve the efficiency of Fmoc group removal, although care must be taken to avoid side reactions like aspartimide formation. researchgate.net

Table 1: Strategies to Enhance Synthesis Efficiency

| Strategy | Description | Application |

|---|---|---|

| High-Efficiency Reagents | Use of potent coupling reagents (e.g., HATU, HCTU) or additives (e.g., Oxyma Pure). researchgate.net | Overcoming slow coupling of sterically hindered amino acids. |

| Alternative Solvents | Employing solvents or solvent mixtures (e.g., NMP/DMSO) with better solvating properties. nih.gov | Improving resin swelling and reagent access for hydrophobic sequences. |

| Backbone Protection | Introduction of temporary protecting groups (e.g., Hmb) on the peptide backbone. nih.gov | Preventing peptide aggregation and β-sheet formation. |

| Pseudoproline Dipeptides | Incorporating dipeptide units that induce a "kink" in the peptide chain. nih.gov | Disrupting secondary structure formation in difficult sequences. |

| Low-Substitution Resins | Using resins with a lower loading capacity. sigmaaldrich.com | Reducing intermolecular interactions and aggregation for long peptides. |

Linker Stability and Cleavage Issues Leading to Byproduct Formation

The linker of the this compound is designed to be cleaved under acidic conditions, typically with a high concentration of TFA, to release the peptide amide. appliedpolytech.com The this compound features a benzhydrylamine linker attached to the support via an electron-withdrawing acetamido spacer, which makes it less acid-sensitive than the standard Rink Amide resin. appliedpolytech.comglpbio.com This enhanced stability helps prevent premature cleavage of the linker from the resin support, which can be an issue with the standard Rink Amide linker and lead to colored byproducts. merckmillipore.comsigmaaldrich.com

Despite this stability, several side reactions can occur during the final cleavage and deprotection step, leading to byproduct formation.

Cation Scavenging: During cleavage, protective groups are removed, generating reactive carbocations (e.g., t-butyl cations). These cations can alkylate sensitive residues like tryptophan and methionine if not properly scavenged. merckmillipore.comsigmaaldrich.com

Peptide Reattachment: The cation generated at the resin linker upon cleavage can react with electron-rich side chains, particularly C-terminal tryptophan, tyrosine, or methionine, causing the peptide to irreversibly reattach to the resin and drastically reducing the yield. thermofisher.com

Side-Chain Reactions: The acidic conditions can cause dehydration of asparagine residues. thermofisher.com Furthermore, the cleavage of sulfonyl-based protecting groups from arginine (e.g., Pmc, Pbf) can lead to the sulfonation of tryptophan. sigmaaldrich.com

To mitigate these issues, a "cleavage cocktail" containing TFA and various scavengers is used. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which trap the reactive cations and prevent side reactions. merckmillipore.comrsc.org

Table 2: Common Byproducts and Side Reactions During Cleavage

| Side Reaction | Affected Residue(s) | Cause | Prevention |

|---|---|---|---|

| Alkylation | Tryptophan, Methionine, Cysteine | Reaction with carbocations from protecting groups. merckmillipore.comsigmaaldrich.com | Addition of scavengers (e.g., TIS, water, EDT). |

| Peptide Reattachment | C-terminal Tryptophan, Tyrosine, Methionine | Reaction with the linker cation generated during cleavage. thermofisher.com | Use of appropriate scavengers. |

| Sulfonation | Tryptophan | Byproducts from the cleavage of Arg(Pmc/Pbf) protecting groups. sigmaaldrich.com | Using Fmoc-Trp(Boc) protection; adding EDT scavenger. |

| Dehydration | Asparagine | Acid-catalyzed reaction during coupling or cleavage. thermofisher.com | Use of a side-chain protecting group (e.g., Trt). |

Emerging Trends and Future Directions in Rink Amide Mbha Resin Research

Development of Novel Rink Amide Resin Variants and Advanced Linkers

The foundational role of Rink Amide MBHA resin in solid-phase peptide synthesis (SPPS) has spurred ongoing research into novel variants and advanced linkers to address specific synthetic challenges and expand its utility. nbinno.com A key focus is the modulation of acid lability to allow for more versatile cleavage strategies. For instance, the standard Rink Amide resin is susceptible to cleavage by as little as 10% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which can sometimes lead to premature cleavage or the formation of colored impurities. iris-biotech.de To mitigate this, variants like the Knorr resin were developed, which incorporates a more stable acetamide (B32628) spacer, preventing unwanted linker fragmentation. iris-biotech.de

Another avenue of development involves creating linkers with altered steric properties. The Sieber amide resin, for example, is less sterically hindered than the traditional Rink Amide resin, which can lead to higher loading capacities, particularly in sterically demanding syntheses. iris-biotech.deiris-biotech.de This feature makes it well-suited for the synthesis of side-chain protected peptide amides. iris-biotech.de The Ramage linker offers an alternative with a three-circular structure that prevents linker fragmentation and subsequent side reactions, often resulting in peptides of higher purity. iris-biotech.deiris-biotech.de

Researchers are also exploring "safety-catch" linkers, which remain stable throughout the synthesis but can be activated by a specific chemical reaction to become labile for cleavage. mdpi.comamerigoscientific.com This approach provides an additional layer of control during the synthesis process. amerigoscientific.com Furthermore, the development of resins with different physical properties, such as polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins, has shown promise in improving synthesis outcomes for difficult or long peptide sequences by enhancing solvation and reaction kinetics.

Integration of this compound with Automated Synthesis Platforms and Robotics

The compatibility of this compound with automated synthesis platforms has been a significant driver in advancing peptide research and production. americanpeptidesociety.org Automated solid-phase peptide synthesis (SPPS) leverages robotic systems to perform the repetitive cycles of deprotection, coupling, and washing, thereby increasing efficiency, reproducibility, and throughput. americanpeptidesociety.orgbeilstein-journals.org This automation minimizes human error and allows for continuous, unsupervised operation. americanpeptidesociety.org

This compound is well-suited for these automated workflows due to its predictable behavior under various reaction conditions and its compatibility with standard Fmoc-based SPPS protocols. nbinno.compeptide.com Automated synthesizers can be programmed to handle the specific cleavage conditions required for this compound, typically involving treatment with a high concentration of trifluoroacetic acid (TFA), such as 95% TFA. appliedpolytech.comp3bio.comglpbio.com

Recent advancements in automation include the development of flow-based synthesis platforms. uzh.ch These systems offer even faster synthesis times; for example, one automated flow synthesizer was able to achieve amide bond formation in just 10 seconds. uzh.ch The integration of real-time monitoring, such as UV-vis spectroscopy, allows for the analysis of each reaction step, enabling optimization and quality control throughout the synthesis process. nih.gov

Green Chemistry Principles and Sustainable Practices in Resin Utilization

One approach to reducing solvent usage is to combine the deprotection and coupling steps into a single, in-situ process. peptide.com This minimizes the number of washing steps required, thereby decreasing solvent consumption. peptide.com Researchers are also actively investigating the replacement of commonly used but potentially hazardous solvents like dimethylformamide (DMF) with more environmentally friendly alternatives. rsc.org For example, studies have shown that solvents like 2-MeTHF can be effective for coupling reactions, and isopropanol (B130326) can be used for washing and deprotection steps. rsc.org

Advanced Methodologies for Bioconjugation and Immobilization Leveraging this compound

This compound is a valuable tool for bioconjugation, a process that involves attaching peptides to other molecules to create novel therapeutic or diagnostic agents. nbinno.comnbinno.com The ability to synthesize peptides with a C-terminal amide on this resin and then cleave them for subsequent conjugation is a key advantage. nbinno.com Advanced bioconjugation strategies often require the incorporation of specific functional groups into the peptide sequence that can react selectively with a target molecule.

One such strategy involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov Peptides can be synthesized on this compound with an alkyne-containing amino acid, and after cleavage, these peptides can be efficiently conjugated to azide-functionalized molecules. nih.gov This method allows for the controlled immobilization of multiple, distinct peptides onto a single substrate. nih.gov

Another approach is the use of carbodiimide (B86325) condensation, which facilitates the formation of an amide bond between a peptide's amine group and a carboxylic acid on another molecule. nih.gov These orthogonal chemistries, where different functional groups react independently, enable the creation of complex biomaterials with precise control over the spatial arrangement of different peptides. nih.gov This is particularly useful for applications in tissue engineering and the development of advanced drug delivery systems. nbinno.comnbinno.com

Predictive Modeling and Computational Approaches for Optimized Resin Performance

The complexity of solid-phase peptide synthesis, particularly for long or "difficult" sequences, has led to the development of predictive modeling and computational approaches to optimize resin performance and synthesis outcomes. nih.gov These methods aim to anticipate and mitigate potential issues such as peptide aggregation and incomplete reactions, which can significantly impact yield and purity. nih.gov

One promising approach involves the use of deep learning algorithms to analyze large datasets from automated peptide synthesizers. nih.gov By training a computational model on data from thousands of deprotection reactions, it is possible to predict the efficiency of these reactions with a high degree of accuracy. nih.gov This predictive capability allows for the in-silico optimization of synthesis parameters before the actual synthesis is performed, saving time and resources. nih.gov